![molecular formula C14H22ClNO9 B3068263 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl CAS No. 34948-62-4](/img/structure/B3068263.png)
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl
Overview
Description
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl is a remarkable biomedical compound that serves as a potent therapeutic agent against multiple bacterial infections by impeding their proliferation and growth . It displays significant potential in combating drug-resistant strains .
Synthesis Analysis
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl involves the use of freshly prepared triflic azide, but more recently, the use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative .Molecular Structure Analysis
The molecular structure of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl is represented by the empirical formula C14H21NO9 · HCl . The molecular weight is 383.78 .Chemical Reactions Analysis
The 2-azido group in 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl acts as a latent amine, which is re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations .Physical And Chemical Properties Analysis
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl is a powder with an optical activity of [α]/D 30.0±2.0°, c = 1 in H2O . It has a carbon composition of 42.9-44.7% and a nitrogen composition of 3.4-3.9% .Scientific Research Applications
Synthesis of Nucleosides
This compound has been utilized in the synthesis of pyrimidine nucleosides, where it undergoes acetylation, hydrochloric acid treatment, and further reactions to yield various nucleoside derivatives. These derivatives are significant for studying nucleic acid chemistry and potential therapeutic applications (Wolfrom, Bhat, & Conigliaro, 1971).
Interaction with RNA
Research indicates that derivatives of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose can interact with RNA. These interactions are crucial for understanding RNA structure and function, potentially aiding in the development of RNA-targeted therapies (Zhang et al., 2003).
Crystal Structure Analysis
The crystal structure of derivatives of this compound has been analyzed to understand its conformation and reactivity better. Such studies are foundational in designing compounds with specific properties and functions in biological systems (Srikrishnan & An, 1988).
properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12+,13-,14?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLUYAHMYOLHBX-ALSBSFMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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